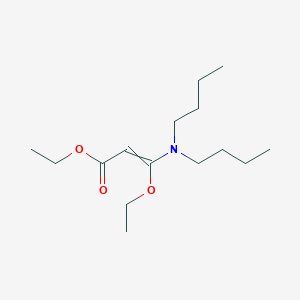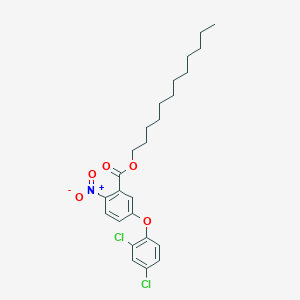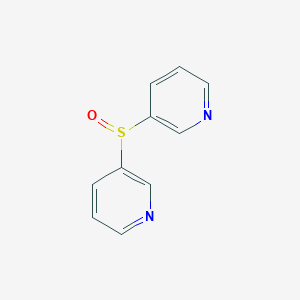
Cadmium--titanium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium–titanium (1/1) is a compound formed by the combination of cadmium and titanium in a 1:1 ratio. Cadmium is a soft, silvery-white metal that is chemically similar to zinc and mercury, while titanium is a strong, lightweight metal known for its high strength-to-weight ratio and excellent corrosion resistance . The combination of these two metals results in a compound with unique properties that make it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cadmium–titanium (1/1) involves several steps. One common method is the electrochemical deposition process, where cadmium and titanium ions are co-deposited onto a substrate from an electrolyte solution containing their respective salts . This process requires precise control of the deposition parameters, such as current density, temperature, and electrolyte composition, to achieve a uniform and adherent coating.
Industrial Production Methods: In industrial settings, cadmium–titanium (1/1) can be produced through a high-temperature reduction process. This involves the reduction of cadmium and titanium oxides with a reducing agent, such as hydrogen or carbon, at elevated temperatures. The resulting metal powders are then mixed and sintered to form the desired compound .
化学反应分析
Types of Reactions: Cadmium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium in the compound can react with oxygen to form cadmium oxide, while titanium can react with halogens to form titanium halides .
Common Reagents and Conditions: Common reagents used in the reactions of cadmium–titanium (1/1) include oxygen, halogens (such as chlorine and bromine), and acids (such as hydrochloric acid and nitric acid). These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of cadmium–titanium (1/1) include cadmium oxide, titanium halides, and various cadmium-titanium alloys. These products have distinct properties that make them useful in different applications .
科学研究应用
Cadmium–titanium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it is studied for its potential use in biomedical implants and drug delivery systems, thanks to its biocompatibility and corrosion resistance .
In the field of environmental science, cadmium–titanium (1/1) is used in the development of advanced materials for the removal of heavy metals from wastewater. The compound’s ability to adsorb and remove cadmium ions from contaminated water makes it a valuable tool for environmental remediation .
作用机制
The mechanism by which cadmium–titanium (1/1) exerts its effects involves several molecular targets and pathways. Cadmium ions can interact with cellular components, such as proteins and DNA, leading to oxidative stress and cellular damage. Titanium ions, on the other hand, can enhance the compound’s stability and biocompatibility by forming a protective oxide layer on its surface .
The combined effects of cadmium and titanium ions result in a compound with unique properties that can be tailored for specific applications. For example, in biomedical applications, the compound’s ability to resist corrosion and promote cell adhesion makes it an ideal material for implants and prosthetics .
相似化合物的比较
Cadmium–titanium (1/1) can be compared with other similar compounds, such as cadmium-zinc and cadmium-mercury alloys. While cadmium-zinc alloys are known for their excellent corrosion resistance and electrical conductivity, cadmium–titanium (1/1) offers superior mechanical strength and biocompatibility .
Cadmium-mercury alloys, on the other hand, have limited applications due to the toxicity of mercury. In contrast, cadmium–titanium (1/1) provides a safer alternative with a broader range of applications in various fields .
Similar Compounds
- Cadmium-zinc alloys
- Cadmium-mercury alloys
- Titanium-aluminum alloys
- Titanium-vanadium alloys
属性
CAS 编号 |
60861-89-4 |
|---|---|
分子式 |
CdTi |
分子量 |
160.28 g/mol |
IUPAC 名称 |
cadmium;titanium |
InChI |
InChI=1S/Cd.Ti |
InChI 键 |
VIROINNDOPNTDI-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
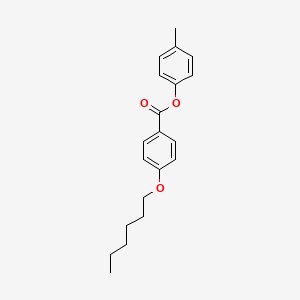
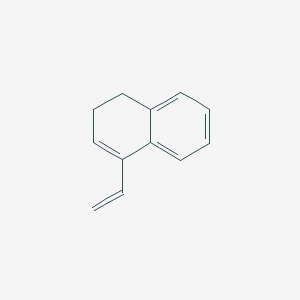

![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
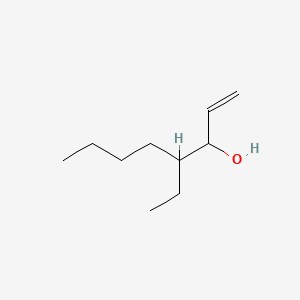
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
